molecular formula C13H17F3N2O B2773888 2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline CAS No. 695221-81-9

2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline

Cat. No.: B2773888
CAS No.: 695221-81-9
M. Wt: 274.287
InChI Key: XQKLHCUNXVTWAH-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline is a chemical compound that features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and an aniline moiety substituted with a trifluoromethyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Dimethylation: The morpholine ring is then dimethylated at the 2 and 6 positions using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

    Introduction of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic aromatic substitution reaction, where the dimethylmorpholine reacts with a suitable trifluoromethyl-substituted aromatic compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the aniline moiety.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles such as halides or alkoxides replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Reduced aniline derivatives.

    Substitution: Substituted aniline derivatives with various nucleophiles.

Scientific Research Applications

2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylmorpholino)-3-(trifluoromethyl)aniline
  • 2-(2,6-Dimethylmorpholino)-4-(trifluoromethyl)aniline
  • 2-(2,6-Dimethylmorpholino)-6-(trifluoromethyl)aniline

Uniqueness

2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group at the 5 position, which can influence its chemical reactivity and biological activity. The presence of the dimethylmorpholine ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(5-11(12)17)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKLHCUNXVTWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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